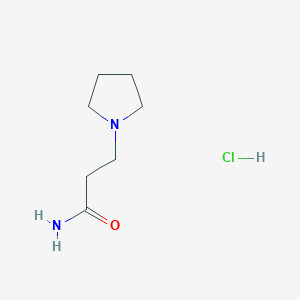

3-(Pyrrolidin-1-yl)propanamide hydrochloride

Description

Properties

IUPAC Name |

3-pyrrolidin-1-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-7(10)3-6-9-4-1-2-5-9;/h1-6H2,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRGTZCOGDUUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Direct Coupling

One common approach is the direct coupling of 3-(carboxy)propanoic acid derivatives with pyrrolidine using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of N-hydroxysuccinimide (NHS) or similar activating agents. This method is efficient and widely used in amide synthesis.

- Solvent: Dry acetonitrile or ethyl acetate.

- Temperature: 0 °C initially, then room temperature.

- Time: 12–24 hours.

- Work-up: Filtration to remove urea byproducts, washing with aqueous acid/base, drying over sodium sulfate, and evaporation.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation | 3-(carboxy)propanoic acid (10 mmol), NHS (10 mmol), DCC (10 mmol), MeCN, 0 °C to RT, 2 h + 12 h | - | Formation of NHS ester intermediate |

| Coupling | Addition of pyrrolidine (10 mmol) to activated ester, RT, 12 h | 70–80% | Efficient amide bond formation |

| Purification | Filtration, washing, crystallization | - | High purity product |

This method ensures high yields and purity of the amide intermediate before salt formation.

Alternative Methods: Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate amide bond formation in related compounds, enhancing reaction rates and yields. For example, microwave-assisted synthesis of related 3-substituted propanamides with amines has shown:

- Reduced reaction times (minutes instead of hours).

- Comparable or improved yields.

- Minimal solvent effects, with acetonitrile and ethanol as common solvents.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | 170 | 25 | 79 |

| 2 | EtOH | 180 | 25 | 27 |

| 3 | AcOEt | 180 | 25 | 64 |

This indicates that acetonitrile under microwave heating is optimal for amide formation with pyrrolidine derivatives.

Formation of Hydrochloride Salt

After obtaining the free base amide, conversion to the hydrochloride salt is typically performed by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves:

- Compound stability.

- Crystallinity for purification.

- Handling properties (e.g., solubility).

- Dissolve the free amide in ethanol.

- Add concentrated HCl dropwise under stirring.

- Precipitation of the hydrochloride salt.

- Filtration and drying.

This process yields the hydrochloride salt as a solid suitable for further applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| DCC/NHS Coupling | 3-(carboxy)propanoic acid, pyrrolidine, DCC, NHS | 0 °C to RT, 12–24 h, MeCN | 70–80 | High purity, scalable | Requires removal of dicyclohexylurea |

| Microwave-Assisted | 3-(carboxy)propanoic acid derivative, pyrrolidine | 160–180 °C, 20–30 min, MeCN | Up to 79 | Fast, energy efficient | Requires microwave reactor |

| Hydrochloride Salt Formation | Free amide, HCl in ethanol | RT, stirring | Quantitative | Improves stability | Simple work-up |

Research Findings and Notes

- Microwave-assisted methods significantly reduce reaction times without compromising yield or purity, making them attractive for rapid synthesis.

- Solvent choice impacts yield; acetonitrile is preferred over ethanol or ethyl acetate in microwave conditions.

- The amide bond formation is sensitive to reaction temperature and time; optimization is crucial for maximum yield.

- The hydrochloride salt formation is straightforward and yields stable, isolable solids suitable for pharmaceutical applications.

- Purity of final compounds is typically >95% as confirmed by LC-MS and NMR analysis.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 3-(pyrrolidin-1-yl)propanamide hydrochloride exhibit potential as anticancer agents. For instance, compounds incorporating this moiety have been explored for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. A study demonstrated that certain derivatives displayed significant inhibitory activity against MMP-1, with IC50 values indicating potent effects at low concentrations .

Neuropharmacology

The compound's structure suggests potential neuropharmacological applications. Pyrrolidine derivatives have been associated with cognitive enhancement and neuroprotective effects. The modulation of neurotransmitter systems could be a pathway through which these compounds exert their effects, making them candidates for further investigation in treating neurodegenerative diseases .

Synthesis Methodologies

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have utilized microwave irradiation to enhance the efficiency of synthesizing this compound. This method has shown to improve yields and reduce reaction times compared to conventional heating methods. The application of microwave technology allows for precise control over reaction conditions, leading to higher purity products .

Peptide Synthesis

The compound is also employed as a coupling reagent in peptide synthesis. Its ability to facilitate the formation of peptide bonds makes it valuable in the production of peptides for therapeutic use. The efficiency of this compound in solid-phase peptide synthesis has been documented, indicating its utility in biochemistry and pharmaceutical development .

Biochemical Applications

Buffering Agent

In biochemical research, this compound serves as an organic buffer. Its properties allow it to maintain pH stability in various biological assays, making it essential for experiments requiring precise pH control .

Analytical Chemistry

The compound's unique chemical structure aids in analytical chemistry applications, particularly in chromatography techniques where it can act as a stationary phase modifier or as part of the mobile phase composition to enhance separation efficiency .

Case Studies and Research Findings

| Study | Findings | Application Area |

|---|---|---|

| Study on MMP Inhibition | Compound derivatives showed significant MMP-1 inhibition with IC50 values as low as 0.18 µM | Anticancer research |

| Microwave-Assisted Synthesis | Enhanced yields and reduced reaction times for synthesizing derivatives | Organic synthesis |

| Peptide Synthesis Application | Utilized effectively in solid-phase peptide synthesis | Pharmaceutical development |

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)propanamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The pyrrolidine group in 3-(pyrrolidin-1-yl)propanamide HCl enhances lipophilicity and hydrogen-bonding capacity compared to dimethylamino or methoxypropyl substituents, improving membrane permeability and target engagement in biological systems .

Comparison with Bioactive Derivatives

Table 2: Bioactivity Comparison of Derivatives

Key Observations :

- BRACO19 leverages the pyrrolidine-propanamide moiety to enhance DNA interaction, whereas PhenDC3 uses a phenanthroline core for stronger G4 affinity .

- The FLT3 inhibitor derivative demonstrates how the pyrrolidine-propanamide backbone improves pharmacokinetics (e.g., solubility, metabolic stability) compared to earlier FLT3 inhibitors lacking this group .

Biological Activity

3-(Pyrrolidin-1-yl)propanamide hydrochloride (CAS No. 4996-39-8) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound's structure can be represented as follows:

This structure imparts unique properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The amide functional group allows for hydrogen bonding, which can facilitate interactions with enzymes and receptors. This interaction may modulate signaling pathways, leading to various biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Modulation: It could interact with neurotransmitter receptors, potentially influencing neurological functions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study evaluated the compound against various cancer cell lines, revealing significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Induces apoptosis via caspase activation |

| U-937 (Leukemia) | 3.2 | Cell cycle arrest at G1 phase |

| HCT-116 (Colon) | 4.8 | Inhibition of proliferation |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been explored for its neuroprotective effects. Research indicates that it may enhance glutamate uptake in neuronal cultures, suggesting a role as a positive allosteric modulator of glutamate transporters. This property could be beneficial in conditions characterized by excitotoxicity, such as epilepsy and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Study on Cancer Cell Lines:

- Researchers tested the compound on multiple cancer cell lines, including MCF-7 and U-937.

- Results indicated dose-dependent inhibition of cell growth and induction of apoptosis.

- Flow cytometry analysis revealed increased caspase activity, confirming apoptotic pathways were activated.

-

Neuroprotective Study:

- In vitro studies demonstrated that the compound significantly increased glutamate transporter activity in glial cells.

- This effect was linked to reduced neuronal death in models of oxidative stress.

-

Pharmacological Evaluation:

- Various pharmacological assays have been conducted to assess the compound's safety profile and therapeutic index.

- Initial results indicate a favorable safety profile with minimal off-target effects.

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during amination.

- Stoichiometry : Excess pyrrolidine (1.5–2.0 eq.) drives the reaction to completion.

- Yield Optimization : Yields >80% are achievable with inert atmosphere (N₂) and controlled pH (~8–9) .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Purity >95% verified using a C18 column, 0.1% TFA in water/acetonitrile gradient, and UV detection at 210 nm .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 187.1 (free base) and [M+Cl]⁻ at m/z 223.6 (hydrochloride) .

Advanced: How can researchers resolve contradictions in solubility data between the free base and hydrochloride salt forms?

Methodological Answer:

Contradictions often arise from differing ionization states and counterion effects . To address this:

Solubility Profiling :

- Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy. The hydrochloride salt shows >10-fold higher solubility in acidic media (pH < 4) due to protonation .

Salt Screening :

- Compare hydrochloride with other salts (e.g., sulfate, citrate) in polar solvents. Hydrochloride is preferred for aqueous formulations but may crystallize in high-ionic-strength buffers .

Thermodynamic Analysis :

- Use van’t Hoff plots to calculate enthalpy (ΔH) and entropy (ΔS) of dissolution. Hydrochloride salts typically exhibit exothermic dissolution, favoring solubility at lower temperatures .

Advanced: What strategies optimize the compound’s stability in long-term biological assays?

Methodological Answer:

- Storage Conditions :

- Buffering Agents :

- Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce nonspecific adsorption.

- Light Protection :

Advanced: How does this compound interact with neurological targets, and what experimental models validate its activity?

Methodological Answer:

- Target Identification :

- In Vivo Models :

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction :

- Metabolic Pathways :

Safety: What precautions are critical when handling this compound in vitro?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for powder weighing; airborne particulates may cause respiratory irritation .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste (EPA code D001) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.